molecular formula C9H8F4O3 B14061486 1,2-Dimethoxy-5-fluoro-3-(trifluoromethoxy)benzene

1,2-Dimethoxy-5-fluoro-3-(trifluoromethoxy)benzene

Cat. No.: B14061486
M. Wt: 240.15 g/mol
InChI Key: NZTTYCJNOPSMND-UHFFFAOYSA-N
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Description

1,2-Dimethoxy-5-fluoro-3-(trifluoromethoxy)benzene is an organic compound with the molecular formula C9H8F4O3 It is a derivative of benzene, characterized by the presence of methoxy, fluoro, and trifluoromethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethoxy-5-fluoro-3-(trifluoromethoxy)benzene typically involves the introduction of the trifluoromethoxy group onto a fluorinated benzene derivative. One common method is the nucleophilic substitution reaction where a suitable precursor, such as a fluorinated anisole, is reacted with a trifluoromethylating agent under controlled conditions. The reaction is often carried out in the presence of a base and a solvent like dimethyl sulfoxide (DMSO) or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and conditions would be tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethoxy-5-fluoro-3-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The trifluoromethoxy group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The fluoro group can be reduced to form a hydrogenated derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as DMSO.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce aldehydes or carboxylic acids.

Scientific Research Applications

1,2-Dimethoxy-5-fluoro-3-(trifluoromethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Dimethoxy-5-fluoro-3-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-Fluoro-3-(trifluoromethoxy)benzene
  • 1,2-Difluoro-3-(trifluoromethoxy)benzene
  • 5-Fluoro-2-(trifluoromethoxy)indolinone

Uniqueness

1,2-Dimethoxy-5-fluoro-3-(trifluoromethoxy)benzene is unique due to the combination of methoxy, fluoro, and trifluoromethoxy groups on the benzene ring. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications .

Properties

Molecular Formula

C9H8F4O3

Molecular Weight

240.15 g/mol

IUPAC Name

5-fluoro-1,2-dimethoxy-3-(trifluoromethoxy)benzene

InChI

InChI=1S/C9H8F4O3/c1-14-6-3-5(10)4-7(8(6)15-2)16-9(11,12)13/h3-4H,1-2H3

InChI Key

NZTTYCJNOPSMND-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)F)OC(F)(F)F)OC

Origin of Product

United States

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